REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.[CH2:9]([SH:13])[CH2:10][CH2:11][CH3:12]>C(O)C>[NH2:2][C:3]1[S:4][C:5]([S:13][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux on a steam-bath for 30 h
|
Duration
|
30 h
|
Type
|
DISTILLATION
|
Details
|
before being distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (25 ml) was added to the residue
|
Type
|
ADDITION
|
Details
|
followed by the cautious addition of 0.88 ammonia (25 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting beige solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |